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DOTA-JR11

Cat. No.: B3395747
CAS No.: 1039726-31-2
M. Wt: 1689.3 g/mol
InChI Key: ZJZDXGQUNVNYQP-MXEXKMKYSA-N
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Description

Contextualization within Somatostatin (B550006) Receptor Ligands

The story of DOTA satoreotide (B12389138) begins with the discovery of somatostatin in 1973. nih.govamazonaws.comresearchgate.net Somatostatin is a natural inhibitory hormone that regulates a wide range of physiological functions by binding to somatostatin receptors (SSTRs) present on the surface of various cells, including many neuroendocrine cells. amazonaws.comnih.gov There are five main subtypes of SSTRs (SSTR1-5), with subtype 2 (SSTR2) being predominantly overexpressed in many neuroendocrine tumors (NETs). nih.govwikipedia.org

This high expression of SSTR2 on tumor cells became a prime target for medical intervention. The initial challenge was the very short half-life of natural somatostatin, which made it unsuitable for therapeutic use. nih.govresearchgate.net This led to the development of synthetic somatostatin analogs, such as octreotide, which are more stable and retain the ability to bind to SSTRs. nih.govresearchgate.net These analogs, which mimic the action of natural somatostatin, are known as agonists. When coupled with a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), these agonists can be radiolabeled with isotopes to create radiopharmaceuticals. Widely used examples include [68Ga]Ga-DOTATATE and [177Lu]Lu-DOTATATE, which have become integral to the diagnosis and treatment of NETs. nih.govnih.gov

DOTA satoreotide, however, belongs to a different class of SSTR ligands: the antagonists. Unlike agonists that activate the receptor upon binding and cause it to be internalized into the cell, antagonists bind to the receptor and block its activation. openmedscience.comnih.gov This seemingly subtle difference in mechanism has profound implications for tumor targeting and therapy.

Evolution of Somatostatin Receptor Antagonists

The development of SSTR antagonists followed the success of SSTR agonists. Initial research discovered that specific modifications to the structure of agonist peptides could convert them into antagonists. wikipedia.org The primary focus of this research has been on the SSTR2 subtype due to its prevalence in tumors. wikipedia.org

Early-generation SSTR2 antagonists included compounds like sst2-ANT and BASS. wikipedia.org Subsequent research led to the development of second-generation antagonists with even higher affinity for SSTR2, such as LM3 and JR11. wikipedia.org DOTA satoreotide is based on the JR11 peptide, coupled to the DOTA chelator. openmedscience.comoncidiumfoundation.org This peptide component, satoreotide, is what gives the compound its high affinity for SSTR2.

A key finding in preclinical and early clinical studies was that SSTR antagonists demonstrated significantly higher tumor uptake compared to agonists. nih.govmdpi.com Research suggests several reasons for this superiority:

More Binding Sites: Antagonists can bind to the SSTR whether it is in an active or inactive state, whereas agonists can only bind to the active state. This provides a greater number of available binding sites on tumor cells for antagonists. nih.govaacrjournals.org

Slower Dissociation: Antagonists tend to dissociate more slowly from the receptor, leading to longer retention times within the tumor. nih.gov

These properties mean that radiolabeled SSTR antagonists like DOTA satoreotide have the potential to deliver a higher radiation dose to tumors compared to their agonist counterparts. openmedscience.comnih.gov

Conceptual Framework of Theranostic Agents in Preclinical Development

The term "theranostics" combines "therapeutics" and "diagnostics." It refers to a strategy that pairs a diagnostic imaging agent with a therapeutic agent that shares a similar molecular target. nih.govthno.org In the context of SSTR-targeting compounds, the same peptide-chelator conjugate (like DOTA satoreotide) can be labeled with different radioisotopes to serve either a diagnostic or a therapeutic purpose. sckcen.be

The typical theranostic pairing for DOTA satoreotide involves:

Diagnosis and Dosimetry: The compound is labeled with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga). The resulting [⁶⁸Ga]Ga-DOTA satoreotide can be used with Positron Emission Tomography (PET) to visualize tumors, assess the level of SSTR expression, and select patients who are likely to benefit from the corresponding therapy. nih.gov

Therapy: For treatment, the same DOTA satoreotide molecule is labeled with a therapeutic radionuclide that emits beta particles (like Lutetium-177) or alpha particles (like Actinium-225). openmedscience.comnih.gov These particles deposit their energy in the tumor tissue, causing cellular damage and tumor cell death. openmedscience.com

This approach allows for personalized medicine, as the diagnostic scan can predict whether the therapeutic agent will effectively reach its target. researchgate.net Preclinical development of theranostic agents involves rigorous evaluation of their synthesis, in vitro properties (such as receptor binding), and in vivo behavior in animal models to assess pharmacokinetics, tumor uptake, and therapeutic efficacy. thno.org

Overview of DOTA Satoreotide as a Research Compound

DOTA satoreotide, also known as DOTA-JR11, is a third-generation somatostatin analogue. oncidiumfoundation.org When radiolabeled with Lutetium-177, it is referred to as [177Lu]Lu-satoreotide tetraxetan. openmedscience.comnih.gov As a research compound, it has been the subject of numerous preclinical and early-phase clinical studies to evaluate its potential as a next-generation agent for Peptide Receptor Radionuclide Therapy (PRRT).

Preclinical research has consistently shown its advantages over SSTR agonists. For instance, in mouse models bearing SSTR2-positive tumors, [177Lu]Lu-satoreotide tetraxetan demonstrated significantly higher tumor uptake and a longer median survival compared to the widely used agonist [177Lu]Lu-DOTA-TATE. researchgate.netmdpi.com One study noted a 3.5-fold higher tumor uptake for the antagonist. bohrium.com

The table below summarizes key comparative findings from preclinical and clinical research between the antagonist [177Lu]Lu-satoreotide tetraxetan and the agonist [177Lu]Lu-DOTA-TATE.

Feature[177Lu]Lu-satoreotide tetraxetan (Antagonist)[177Lu]Lu-DOTA-TATE (Agonist)Reference(s)
Mechanism Blocks SSTR2 activationActivates and internalizes SSTR2 openmedscience.comnih.gov
Receptor Binding Binds to more receptor sites (active and inactive states)Binds to active receptor state nih.govaacrjournals.org
Tumor Uptake Higher; reported as 1.1–2.6 times higher in one human studyLower nih.gov
Tumor Absorbed Dose Higher; reported as 1.7–10.6 times higher in one human studyLower mdpi.comnih.gov
Tumor-to-Kidney Dose Ratio Higher (approximately 2-fold in one study)Lower nih.gov
Preclinical Efficacy Longer median survival and greater tumor growth delay in animal modelsShorter median survival and less tumor growth delay researchgate.netmdpi.com

These promising preclinical and early clinical findings underscore the potential of DOTA satoreotide as a more effective radiopharmaceutical for the management of neuroendocrine tumors. aacrjournals.orglarvol.com Ongoing research continues to explore its full therapeutic potential.

This compound: Radiochemistry and Radiolabeling Methodologies

This compound is a synthetic peptide analog of somatostatin, conjugated to the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This conjugate serves as a crucial precursor for radiolabeling with various medically relevant radionuclides, enabling its application in both diagnostic imaging and targeted radionuclide therapy. As a somatostatin receptor antagonist, this compound exhibits high affinity for somatostatin receptor subtype 2 (SSTR2), a target frequently overexpressed in neuroendocrine neoplasms (NENs). This characteristic positions this compound as a valuable tool in the field of theranostics, aiming to improve tumor targeting and therapeutic outcomes compared to earlier somatostatin receptor agonists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H98ClN19O21S2 B3395747 DOTA-JR11 CAS No. 1039726-31-2

Properties

IUPAC Name

2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H98ClN19O21S2/c1-41(95)63-72(113)87-57(70(111)83-51(64(77)105)30-45-11-19-49(96)20-12-45)40-117-116-39-56(86-67(108)52(31-42-5-13-46(75)14-6-42)81-59(98)35-91-22-24-92(36-60(99)100)26-28-94(38-62(103)104)29-27-93(25-23-91)37-61(101)102)71(112)85-54(33-43-7-15-47(16-8-43)79-66(107)55-34-58(97)89-74(115)88-55)69(110)84-53(32-44-9-17-48(18-10-44)80-73(78)114)68(109)82-50(65(106)90-63)4-2-3-21-76/h5-20,41,50-57,63,95-96H,2-4,21-40,76H2,1H3,(H2,77,105)(H,79,107)(H,81,98)(H,82,109)(H,83,111)(H,84,110)(H,85,112)(H,86,108)(H,87,113)(H,90,106)(H,99,100)(H,101,102)(H,103,104)(H3,78,80,114)(H2,88,89,97,115)/t41-,50+,51-,52+,53-,54+,55+,56-,57+,63+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZDXGQUNVNYQP-MXEXKMKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC7=CC=C(C=C7)O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H98ClN19O21S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1689.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039726-31-2
Record name DOTA satoreotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1039726312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SATOREOTIDE TETRAXETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC1O2FB9FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Radiochemistry and Radiolabeling Methodologies for Dota Satoreotide Dota Jr11

Selection of Radionuclides for Research Applications

The selection of radionuclides for this compound is guided by their decay characteristics, availability, and suitability for specific diagnostic or therapeutic applications. DOTA's robust chelating properties allow for stable complexation with a wide array of metal ions, facilitating the development of theranostic pairs.

Lutetium-177 ([177Lu]Lu-DOTA-JR11) Radiolabeling Techniques

Lutetium-177 ([177Lu]) is a beta-emitting radionuclide with a half-life of 6.7 days, making it highly suitable for peptide receptor radionuclide therapy (PRRT). The radiolabeling of this compound with [177Lu]LuCl3 is typically achieved through a thermal reaction. A common method involves incubating this compound (e.g., 25 μg) with [177Lu]LuCl3 (e.g., 1 GBq) in an ascorbate (B8700270) buffer at 95°C for approximately 30 minutes nih.govsnmjournals.orgsnmjournals.org. Post-labeling, the reaction mixture is cooled, diluted with saline, and the pH is adjusted, often to around 6.0, to ensure stability nih.govsnmjournals.orgsnmjournals.org. Optimization studies have highlighted the advantage of using no-carrier-added (NCA) [177Lu]Lu over [177Lu]/[177mLu] mixtures, which leads to higher yields of the radiolabeled peptide snmjournals.org. Quality control, typically performed using reverse-phase radio-high-performance liquid chromatography (RP-radio-HPLC), confirms radiochemical purity nih.govsnmjournals.orgsnmjournals.org. Typical radiolabeling yields for [177Lu]Lu-DOTA-JR11 range from 90-92%, with radiochemical purities exceeding 95% nih.govsnmjournals.org. The specific molar activity can reach approximately 21 GBq/μmol nih.gov. Research indicates that [177Lu]Lu-DOTA-JR11 demonstrates superior in vitro and in vivo properties compared to agonist counterparts like [177Lu]Lu-DOTA-TATE, including faster association, slower dissociation, longer cellular retention, enhanced tumor uptake, and a more favorable therapeutic index snmjournals.orgmdpi.com.

Table 1: Radiolabeling Parameters for [177Lu]Lu-DOTA-JR11

Parameter Value Source Citation
Peptide Amount 25 μg nih.govsnmjournals.orgsnmjournals.org
Radiometal [177Lu]LuCl3 (1 GBq) nih.govsnmjournals.orgsnmjournals.org
Buffer Ascorbate buffer (500 μL) nih.govsnmjournals.orgsnmjournals.org
Temperature 95°C nih.govsnmjournals.orgsnmjournals.org
Time 30 min nih.govsnmjournals.orgsnmjournals.org
Post-labeling pH Adj. 6.0 (NaHCO3) nih.govsnmjournals.orgsnmjournals.org
Purification Method Reverse-phase radio-HPLC nih.govsnmjournals.orgsnmjournals.org
Radiochemical Yield (RCY) 90-92% nih.govsnmjournals.org
Radiochemical Purity (RCP) 95-98% nih.govsnmjournals.org
Specific Molar Activity 21 GBq/μmol nih.gov

Gallium-68 ([68Ga]Ga-DOTA-JR11) Radiolabeling Techniques

Gallium-68 ([68Ga]) is a positron-emitting radionuclide with a short half-life of 68 minutes, making it ideal for PET imaging. The radiolabeling of this compound with [68Ga]GaCl3, typically eluted from a [68Ge]/[68Ga] generator, is a rapid process. A common protocol involves mixing the this compound precursor (e.g., 80 μg) with the eluted [68Ga]GaCl3 in a sodium acetate (B1210297) buffer, adjusting the pH to approximately 4, and heating the mixture at 100°C for about 10 minutes nih.gov. This method generally yields high radiochemical purities (>99%) and good radiochemical yields (around 65% non-decay-corrected after 30 minutes of labeling) snmjournals.org. The resulting [68Ga]Ga-DOTA-JR11 is utilized for PET/CT imaging to identify SSTR2-positive tumors and assess their suitability for therapy nih.govmdpi.comresearchgate.netcancer.govmdpi.comsuda.edu.cn.

Table 2: Radiolabeling Parameters for [68Ga]Ga-DOTA-JR11

Parameter Value Source Citation
Peptide Amount 80 μg nih.gov
Radiometal [68Ga]GaCl3 (from 68Ge/68Ga generator) nih.gov
Buffer Sodium acetate buffer nih.gov
pH 4 nih.gov
Temperature 100°C nih.gov
Time 10 min nih.gov
RCY (non-decay-corr.) ~65% (after 30 min labeling) snmjournals.org
RCP >99% snmjournals.org

Actinium-225 ([225Ac]Ac-DOTA-JR11) Radiolabeling Techniques

Actinium-225 ([225Ac]) is an alpha-emitting radionuclide with a half-life of 9.9 days, offering high linear energy transfer (LET) for targeted alpha therapy (TAT). The radiolabeling of this compound with [225Ac]Ac(NO3)3 has been successfully demonstrated, achieving high radiochemical yields (e.g., 95%) and purities (e.g., 94%) researchgate.netnih.gov. While DOTA is generally considered the gold standard for chelating 225Ac, the complexation reaction can be slow and may require higher ligand amounts and heating nih.gov. Studies have shown reasonable stability of [225Ac]Ac-DOTA-JR11 in phosphate-buffered saline (PBS) and mouse serum for up to 24 hours researchgate.netnih.gov. However, higher uptake in non-target organs like kidneys, liver, and bone has been observed for [225Ac]Ac-DOTA-JR11 compared to its [177Lu]Lu counterpart, which may necessitate strategies to mitigate potential nephrotoxicity researchgate.netnih.gov.

Table 3: Radiolabeling Parameters for [225Ac]Ac-DOTA-JR11

Parameter Value Source Citation
Radiometal [225Ac]Ac(NO3)3 researchgate.netnih.goveuropa.eupurdue.edu
Radiochemical Yield (RCY) 95% researchgate.netnih.gov
Radiochemical Purity (RCP) 94% researchgate.netnih.gov
Stability in PBS (24h) 77% intact researchgate.netnih.gov

Exploration of Other Radionuclides (e.g., Terbium-161)

Terbium-161 ([161Tb]) is another radionuclide of interest for targeted radionuclide therapy. With a half-life of 6.9 days, [161Tb]Tb emits beta particles and Auger electrons, providing a high LET similar to alpha emitters, which can be advantageous for targeting smaller lesions mdpi.com. Radiolabeling of DOTA-conjugated peptides with [161Tb]Tb is analogous to that of [177Lu], typically employing DOTA under conditions such as incubation in sodium acetate buffer at pH 4.5-5.0 and 90°C for 15 minutes, achieving high radiochemical yields (>98%) and stability comparable to [177Lu] mdpi.com. The potential of [161Tb]Tb-labeled somatostatin (B550006) antagonists like this compound is being explored for enhanced therapeutic efficacy. Other radionuclides, such as Manganese-52 ([52Mn]) for PET imaging, have also been investigated for this compound, demonstrating affinity for SSTR2 receptors researchgate.net.

Table 4: Radiolabeling Parameters for [161Tb]Tb-DOTA-JR11

Parameter Value Source Citation
Buffer 0.5 M Sodium acetate buffer mdpi.com
pH 4.5-5.0 mdpi.com
Temperature 90°C mdpi.com
Time 15 min mdpi.com

Radiochemical Synthesis and Purification

The synthesis and purification of radiolabeled this compound are critical steps to ensure the efficacy and safety of the final radiopharmaceutical. These processes involve optimizing reaction conditions to maximize radiochemical yield and purity, followed by purification methods to remove unreacted radionuclide and byproducts.

Optimization of Radiochemical Yield and Purity

Optimizing radiochemical yield and purity is paramount for the successful development and application of this compound-based radiopharmaceuticals. For [177Lu]Lu-DOTA-JR11, reaction parameters such as temperature, time, pH, and the molar ratio of radionuclide to peptide are carefully controlled. The use of NCA [177Lu]Lu has been shown to significantly improve yields compared to enriched [177Lu]/[177mLu] mixtures, allowing for higher specific activities and greater quantities of the radiolabeled product snmjournals.org. For instance, labeling this compound with NCA [177Lu]Lu can achieve yields ranging from 58.5% to 89.8% snmjournals.org. Purity is typically assessed using RP-radio-HPLC, with stringent requirements for clinical use (>95% or >98%) nih.govsnmjournals.orgsnmjournals.orgresearchgate.netnih.gov. For [68Ga]Ga-DOTA-JR11, the short half-life of 68Ga necessitates rapid labeling protocols, typically completed within 30-40 minutes, ensuring high purity (>99%) and sufficient specific activity for PET imaging nih.govsnmjournals.org. For alpha-emitting radionuclides like [225Ac], achieving high yields and purity is also critical, with reported values of 95% RCY and 94% RCP for [225Ac]Ac-DOTA-JR11 researchgate.netnih.gov. The stability of the radiolabeled conjugate in biological matrices like serum is a key factor, and this compound conjugates generally exhibit good stability across various radionuclides, although specific stability profiles can vary researchgate.netnih.gov.

Compound Names Mentioned

Radiochemical Synthesis and Purification

Analytical Methods for Radiochemical Characterization

Rigorous analytical methods are essential to confirm the successful radiolabeling of DOTA satoreotide and to ensure the quality and purity of the final radiopharmaceutical. High-Performance Liquid Chromatography (HPLC), particularly radio-HPLC, and radio-Thin-Layer Chromatography (radio-TLC) are the primary techniques employed for assessing radiochemical purity (RCP) and radiolabeling yield snmjournals.orgnuclmed.grresearchgate.netnih.gov. These methods allow for the separation and quantification of the intact radiolabeled conjugate from free radionuclide and potential radiolytic byproducts.

For DOTA-conjugated somatostatin analogs like DOTA satoreotide (often referred to as this compound or satoreotide tetraxetan), high radiochemical purity is a critical quality control parameter. Studies have reported achieving RCPs of 95% or greater for various radiolabeled DOTA-peptides snmjournals.orgnuclmed.grsnmjournals.org. For instance, [177Lu]Lu-DOTA-JR11 has demonstrated excellent stability and high radiochemical purity patsnap.com, and similar high purities (>99%) have been reported for other DOTA-labeled somatostatin analogs like 177Lu-DOTA-LM3 and 177Lu-DOTATATE researchgate.netsnmjournals.org. The successful radiolabeling of this compound with 225Ac has also yielded high radiochemical purity (94%) patsnap.com.

Stability Assessment of Radiolabeled DOTA Satoreotide

The stability of radiolabeled DOTA satoreotide is paramount for its efficacy in targeted therapy and accurate imaging. This involves evaluating its integrity in various biological environments and understanding the factors that can influence its stability.

In vitro stability studies are conducted to assess the resistance of the radiolabeled complex to dissociation or degradation in biologically relevant media, such as serum or buffer solutions. These studies provide crucial insights into the likely behavior of the radiopharmaceutical in vivo.

DOTA-conjugated somatostatin analogs, including those based on satoreotide, generally exhibit robust in vitro stability. For example, [177Lu]Lu-DOTA-JR11 has demonstrated excellent stability in both phosphate-buffered saline (PBS) and mouse serum, remaining over 93% intact up to 24 hours post-incubation patsnap.com. Similarly, the 225Ac-DOTA complex, when conjugated to peptides, has shown significant stability, with over 90% of the complex remaining intact after 10 days in human serum nih.govmdpi.com. Studies with [177Lu]Lu-DOTA-Peptide 2, a related somatostatin analog, reported high stability in acetate (B1210297) buffer (91.4% at 312 hours) and human plasma (>97% at 24 hours) researchgate.net. These findings underscore the high integrity of DOTA-conjugated satoreotide in typical physiological conditions.

Table 1: In Vitro Stability of Radiolabeled DOTA Satoreotide Analogs in Biological Media

CompoundMediumTime Point% Intact CompoundReference
[177Lu]Lu-DOTA-JR11PBS24 h>93% patsnap.com
[177Lu]Lu-DOTA-JR11Mouse Serum24 h>93% patsnap.com
[225Ac]Ac-DOTA-JR11PBS24 h~77% patsnap.com
[225Ac]Ac-DOTA-JR11Mouse Serum24 h~81% patsnap.com
225Ac-DOTA complexHuman Serum10 days>90% nih.govmdpi.com
[177Lu]Lu-DOTA-Peptide 2Acetate Buffer312 h91.4% researchgate.net
[177Lu]Lu-DOTA-Peptide 2Human Plasma24 h>97% researchgate.net

Several factors contribute to the high stability of DOTA-radiolabeled satoreotide complexes. The macrocyclic nature of DOTA, with its eight donor atoms, creates a pre-organized cavity that effectively encapsulates radiometal ions, leading to high thermodynamic stability and kinetic inertness compared to acyclic chelators nih.govd-nb.info. This robust complexation is crucial for preventing the release of the radiometal in vivo, which could lead to off-target toxicity or reduced therapeutic efficacy.

The choice of radionuclide plays a role, with DOTA forming particularly stable complexes with trivalent metal ions like 225Ac nih.govmdpi.com. However, for certain radionuclides, such as 64Cu, the stability of DOTA complexes can be influenced by external factors. Specifically, the dissociation of 64Cu from 64Cu-DOTA can be accelerated by increased copper(II) concentration and higher pH levels osti.gov. At pH 7.5, 64Cu-DOTA exhibits reduced stability compared to complexes formed with other chelators like NOTA or TETA, and the rate of 64Cu loss from DOTA is significantly faster at pH 7.5 than at lower pH values osti.gov.

Radiolytic degradation is another factor that can affect stability, particularly for high-activity preparations. The addition of radioprotective agents, such as gentisic acid, is often employed to mitigate radiolysis during the preparation and storage of radiopharmaceuticals snmjournals.org.

Preclinical Research and Mechanistic Investigations of Dota Satoreotide

Receptor Binding and Selectivity Studies

DOTA satoreotide (B12389138) (also known as DOTA-JR11 or satoreotide tetraxetan) is a peptide-based radiopharmaceutical component that demonstrates a high affinity and selectivity for the somatostatin (B550006) receptor subtype 2 (SSTR2), a key biomarker overexpressed on the surface of many neuroendocrine tumors (NETs). Its unique binding characteristics as an antagonist form the basis of its utility in nuclear medicine.

In vitro binding studies are crucial for determining the affinity of a ligand for its receptor, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a higher binding affinity. DOTA satoreotide and its radiolabeled forms consistently show a high affinity for SSTR2, with IC50 values in the low nanomolar range, comparable to that of established SSTR agonists. snmjournals.org For instance, studies using cells transfected to express human somatostatin receptors have shown that the binding affinity of SSTR2 antagonists and agonists can be very similar. snmjournals.orgsnmjournals.org

CompoundCell LineIC50 (nM)
Ga-DOTA-[Tyr3]-octreotatehSSTR2 transfected cells0.2
Y-DOTA-[Tyr3]-octreotatehSSTR2 transfected cells1.6
[177Lu]Lu-OPS201 (Satoreotide)HEK-SST2 cells0.15 (Kd)
[177Lu]Lu-DOTA-TATE (Agonist)HEK-SST2 cells0.08 (Kd)
111In-DOTA-BASS (Antagonist)hSSTR2 transfected cells9.4

This table presents data on the binding affinity of various somatostatin analogues to the SSTR2 receptor. Kd (equilibrium dissociation constant) is also a measure of affinity, with lower values indicating higher affinity.

Saturation binding experiments are performed to quantify the density of receptors in a given tissue or cell line (Bmax) and the ligand's affinity (Kd). researchgate.net A key finding from these assays is that SSTR2 antagonists like satoreotide recognize a significantly larger number of binding sites on tumor cells compared to SSTR agonists like DOTA-TATE. nih.govmdpi.comnih.gov In vitro assays have shown that [177Lu]Lu-satoreotide tetraxetan can recognize twice to four times as many SSTR2 binding sites as [177Lu]Lu-DOTA-TATE. nih.govmdpi.comnih.gov This suggests that antagonists can bind to SSTR2 receptors whether they are in an active or inactive state, whereas agonists can only bind to the receptor when it is in its active state. aacrjournals.org This increased receptor recognition capacity is a major factor contributing to the higher tumor uptake observed with radiolabeled antagonists. snmjournals.orgaacrjournals.org

CompoundCell LineBmax (nM)Comparative Note
[177Lu]Lu-OPS201 (Satoreotide)HEK-SST2 cell membranes0.37 ± 0.02Recognized ~4x more sites than the agonist.
[177Lu]Lu-DOTA-TATE (Agonist)HEK-SST2 cell membranes0.09 ± 0.001-

This table compares the maximum number of binding sites (Bmax) for an SSTR2 antagonist versus an agonist, highlighting the antagonist's superior receptor recognition.

While highly selective for SSTR2, the complete binding profile of DOTA satoreotide across all somatostatin receptor subtypes (SSTR1-5) is a critical aspect of its preclinical evaluation. Compared to agonists like DOTA-TATE, which binds almost exclusively to SSTR2, and DOTANOC, which has a broader profile including SSTR3 and SSTR5, antagonists like DOTA satoreotide are characterized by their potent and selective SSTR2 antagonism. nih.govresearchgate.net Studies comparing the binding of radiolabeled antagonists and agonists on human tumor tissue samples have consistently shown that the antagonist binds to more receptor sites in all cases. snmjournals.org The ratio of antagonist-to-agonist binding can be over 4-fold in ileal carcinoids and up to 12-fold in pheochromocytomas. snmjournals.org

Cellular and Molecular Mechanisms of Action

The therapeutic effect of radiolabeled DOTA satoreotide is driven by its function as a receptor antagonist, which dictates its interaction with the cell, and the subsequent cytotoxic effects of the conjugated radionuclide.

A fundamental difference between SSTR agonists and antagonists lies in their cellular processing after receptor binding. SSTR agonists, such as DOTA-TATE, are designed to mimic the natural ligand somatostatin, leading to the internalization of the receptor-ligand complex into the cell. aacrjournals.orgmdpi.com In contrast, SSTR antagonists like DOTA satoreotide bind to the receptor on the cell surface with minimal to no internalization. snmjournals.orgtargetedonc.com

This lack of internalization, combined with a slower dissociation from the receptor, results in a prolonged residence time of the radiopharmaceutical on the tumor cell surface. researchgate.netnih.gov The extended cell surface retention is believed to create a higher radiation dose concentration at the tumor site, enhancing the therapeutic effect. nih.govnih.gov Kinetic studies have confirmed that antagonists like [177Lu]Lu-OPS201 exhibit faster association and slower dissociation rates compared to agonists. nih.govresearchgate.net

When chelated with a therapeutic radioisotope, DOTA satoreotide acts as a vehicle to deliver targeted radiation to SSTR2-expressing cells, leading to DNA damage and cell death. The type of emission from the radionuclide dictates the nature and severity of this damage.

Beta-electron Emission Effects : When labeled with a beta-emitter like Lutetium-177 (177Lu), DOTA satoreotide ([177Lu]Lu-satoreotide tetraxetan) induces DNA damage, primarily through the formation of single and double-strand breaks (DSBs). nih.govnih.gov The phosphorylation of histone H2AX (to form γH2AX) is a key early marker of this DNA damage. nih.govnih.govthno.org Preclinical studies have demonstrated that [177Lu]Lu-satoreotide tetraxetan induces more significant and enhanced DNA damage compared to the agonist [177Lu]Lu-DOTA-TATE. mdpi.comnih.gov The beta particles from 177Lu have a tissue penetration of a few millimeters, allowing them to irradiate nearby tumor cells that may not have bound the radiopharmaceutical, a phenomenon known as the "crossfire effect". nih.gov

Alpha-particle Emission Effects : Labeling DOTA satoreotide with an alpha-emitter, such as Actinium-225 (225Ac), results in a highly potent therapeutic agent. Alpha particles have a very short range (a few cell diameters) but a high linear energy transfer (LET) of about 100 keV/µm. nih.govmdpi.com This high LET causes dense ionization tracks, leading to complex and irreparable DNA double-strand breaks. nih.govmdpi.commdpi.com The cytotoxicity of alpha particles is extremely effective, with only a few nuclear traversals required to induce cell death, and is less dependent on dose rate or oxygen levels. nih.gov This makes targeted alpha therapy a promising strategy for treating tumors that are resistant to other forms of radiation. researchgate.netdntb.gov.ua Preclinical studies with 225Ac-labeled somatostatin analogues have shown significant potential for improving PRRT efficacy. nih.gov

Pharmacokinetic Properties in Preclinical Models (Uptake, Retention, Clearance)

Preclinical studies involving DOTA satoreotide and its analogs have consistently demonstrated favorable pharmacokinetic properties. These investigations highlight its potential for effective tumor targeting, characterized by rapid uptake in tumors, prolonged retention at the target site, and efficient clearance from non-target tissues. openmedscience.com As an antagonist, DOTA satoreotide binds to a higher number of somatostatin receptor 2 (SSTR2) sites, which contributes to greater tumor uptake compared to SSTR agonist counterparts. openmedscience.comnih.govaacrjournals.org

In vivo studies in mice bearing HT-29 human colorectal cancer xenografts, a model that overexpresses somatostatin receptors, showed effective tumor uptake of a ¹⁷⁷Lu-labeled DOTA satoreotide analog, reaching 10.89% of the injected dose per gram of tumor (%ID/g). nih.govnih.gov The antagonistic nature of the compound ensures that even without significant internalization into the tumor cells, it is well-retained in the tumor tissue. nih.gov This prolonged retention is a key characteristic, with studies showing that tumor uptake of SSTR antagonists remains higher than that of agonists for at least 24 hours post-injection. nih.gov This sustained accumulation allows for a longer exposure of tumor cells to the attached radionuclide. nih.gov

Biodistribution analyses in preclinical models have further detailed the pharmacokinetic profile. Following administration, DOTA satoreotide analogs show specific accumulation in SSTR2-expressing tissues. While tumor uptake is high, there is also notable uptake in other organs. Studies with different radiolabeled versions of this compound (satoreotide) in mice have shown uptake in the kidneys, liver, and bone, with the kidneys being a primary site of accumulation and clearance. tudelft.nl Despite this, the compound generally achieves high tumor-to-organ ratios, a critical factor for targeted radionuclide therapy. nih.govthno.org

Pharmacokinetic and Biodistribution Data for DOTA Satoreotide Analogs in Preclinical Models
ModelCompoundKey FindingReference
HT-29 Tumor-Bearing Mice¹⁷⁷Lu-DOTA-Peptide 2 (Antagonist)Tumor uptake of 10.89 %ID/g. nih.govnih.gov
AR42J Tumor-Bearing Mice[¹⁷⁷Lu]Lu-satoreotide tetraxetanHigher tumor uptake compared to the agonist [¹⁷⁷Lu]Lu-DOTA-TATE. mdpi.com
Generic Preclinical ModelsSSTR AntagonistsProlonged tumor retention, remaining higher than agonists at 24 hours post-injection. nih.gov
Xenograft-Bearing Mice[¹⁷⁷Lu]Lu-DOTA-JR11Notable uptake in kidneys, liver, and bone in addition to the tumor. tudelft.nl

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Simulations comparing SSTR2 agonists and antagonists reveal distinct binding modes and conformational changes in the receptor. unica.itresearchgate.net While agonists and antagonists may interact similarly with residues deep within the binding pocket, their engagement with residues in the external part of the pocket differs significantly. unica.itresearchgate.net A key finding from MD simulations is the behavior of the extracellular loop 2 (ECL2) of the SSTR2. For agonists like octreotide, the ECL2 tends to close over the binding pocket, which is a step associated with receptor activation and internalization. unica.it In contrast, when an antagonist is bound, the ECL2 does not close upon the ligand, consistent with the mechanism of receptor blockade. unica.itresearchgate.net

These computational models help to rationalize why antagonists like DOTA satoreotide can bind to a greater number of receptor sites. mdpi.com The interaction patterns identified through MD simulations provide a microscopic-level understanding that supports the design of new, potent ligands targeting SSTR2 for theranostic applications. nih.govnih.gov

In Vitro Model Studies

Application in SSTR2-Expressing Cell Lines (e.g., HEK293-SSTR2, U2OS-SSTR2+, BON-SSTR2, HT-29)

The preclinical evaluation of DOTA satoreotide has extensively utilized various cancer cell lines that express SSTR2 to characterize its binding and functional properties.

HT-29: The human colon adenocarcinoma cell line, HT-29, which overexpresses SSTRs, has been a key model. nih.govmdpi.com In vitro studies with a ¹⁷⁷Lu-labeled DOTA satoreotide analog on HT-29 cells determined a dissociation constant (Kd) of 11.14 nM, indicating a high binding affinity for the receptor. nih.govnih.gov These studies also confirmed the compound's antagonistic nature through low internalization rates. nih.govnih.gov

HEK293-SSTR2: Human Embryonic Kidney (HEK293) cells stably transfected to express SSTR2 are a common model for receptor-specific assays. mdpi.commdpi.com Saturation binding experiments on membranes from these cells revealed that [¹⁷⁷Lu]Lu-satoreotide tetraxetan (also known as [¹⁷⁷Lu]Lu-OPS201) recognized approximately four times more specific binding sites than the SSTR2 agonist [¹⁷⁷Lu]Lu-DOTA-TATE, despite having a comparable high affinity. mdpi.com

BON-SSTR2: The human pancreatic neuroendocrine tumor cell line BON-1, which expresses SSTR2, has been used to investigate the effects of therapeutic agents on receptor expression and radioligand uptake. researchgate.netmdpi.com Studies have shown that SSTR2 expression in BON-1 cells can be upregulated by certain chemotherapies, leading to a corresponding increase in the uptake of SSTR2-targeting radiopharmaceuticals. mdpi.com

U2OS-SSTR2+: The human osteosarcoma cell line U2OS has also been used in comparative studies to assess the uptake of SSTR2-targeting agents. mdpi.com

In Vitro Studies of DOTA Satoreotide Analogs in SSTR2-Expressing Cell Lines
Cell LineCompoundKey FindingReference
HT-29¹⁷⁷Lu-DOTA-Peptide 2 (Antagonist)High binding affinity (Kd = 11.14 nM) and low internalization (<5%). nih.govnih.govresearchgate.net
HEK293-SSTR2[¹⁷⁷Lu]Lu-satoreotide tetraxetanRecognized ~4 times more specific binding sites than the agonist [¹⁷⁷Lu]Lu-DOTA-TATE. mdpi.com
BON-1¹⁷⁷Lu-DOTA-TATEChemotherapy pre-treatment can upregulate SSTR2 and increase radioligand uptake. mdpi.com
AR42J[¹⁷⁷Lu]Lu-satoreotide tetraxetanRecognized twice as many SSTR2 binding sites as the agonist [¹⁷⁷Lu]Lu-DOTA-TATE. mdpi.com

Cell-Based Internalization and Efflux Studies

A defining characteristic of SSTR2 antagonists like DOTA satoreotide is their mechanism of action at the cell surface, which contrasts sharply with SSTR2 agonists. Cell-based assays are crucial for confirming these properties.

Internalization: Studies consistently show that SSTR2 antagonists exhibit very low rates of internalization into tumor cells after binding to the receptor. nih.govthno.org In vitro experiments using HT-29 cells demonstrated that the internalization of a ¹⁷⁷Lu-labeled DOTA satoreotide analog was less than 5%, confirming its antagonistic properties. nih.govnih.govresearchgate.net This is a fundamental difference from SSTR agonists, which are actively internalized by the cell upon binding to the receptor. nih.govaacrjournals.org Despite the lack of significant internalization, antagonists achieve higher tumor accumulation, which is attributed to their ability to bind to more receptor sites and their slower dissociation from the receptor. nih.govmdpi.com

Efflux: Efflux studies measure the retention of the compound within or on the surface of the cells over time. For antagonists, which primarily remain on the cell membrane, these studies reflect the dissociation rate from the receptor. The prolonged tumor retention observed in vivo for DOTA satoreotide suggests a slow dissociation rate. nih.gov In vitro efflux studies with other DOTA-peptides in HEK-SST2 cells have shown that a significant portion of the radioactivity can remain associated with the cells for several hours. For instance, one study found that over 50% of the radiotracer remained with the cells after 4 hours, indicating strong retention. mdpi.com

Cell Cycle Analysis in Response to DOTA Satoreotide Analogs

Investigations into the cellular response to treatment with radiolabeled DOTA satoreotide analogs have explored effects on the cell cycle and DNA damage. In a study comparing [¹⁷⁷Lu]Lu-satoreotide tetraxetan with the agonist [¹⁷⁷Lu]Lu-DOTA-TATE in the AR42J cancer cell model, the antagonist was associated with enhanced DNA damage. mdpi.com This heightened level of cellular damage suggests a significant impact on cell cycle regulation mechanisms. mdpi.com

Furthermore, the same study observed that therapy with [¹⁷⁷Lu]Lu-satoreotide tetraxetan led to a greater rate of both complete and partial tumor senescence compared to the agonist. mdpi.com Cellular senescence is a state of irreversible cell cycle arrest and is a known outcome of various anticancer treatments. mdpi.com The findings of increased DNA damage and a higher incidence of senescence indicate that the greater radiation dose delivered to tumors by DOTA satoreotide antagonists translates into more potent downstream anti-proliferative effects at the cellular level. mdpi.com

In Vivo Preclinical Model Studies

In vivo studies using animal models are essential for evaluating the anti-tumor activity and biodistribution of DOTA satoreotide. These studies have consistently shown the superior performance of SSTR2 antagonists compared to agonists. nih.govaacrjournals.orgthno.org

In a direct comparison using mice bearing AR42J pancreatic tumor xenografts, [¹⁷⁷Lu]Lu-satoreotide tetraxetan demonstrated significantly greater anti-tumor activity than the widely used agonist [¹⁷⁷Lu]Lu-DOTA-TATE. mdpi.com Mice treated with the antagonist had a significantly longer median time to reach the endpoint tumor volume (68 days for satoreotide vs. 43-48 days for DOTA-TATE). mdpi.com This superior efficacy was achieved with a favorable profile, causing only transient and mild effects on body weight and hematological parameters. mdpi.com

Biodistribution studies in HT-29 tumor-bearing nude mice confirmed high and specific tumor uptake of a DOTA satoreotide analog. nih.govnih.gov The high tumor-to-blood ratio is another desirable characteristic observed in these models, indicating that the radiopharmaceutical effectively targets the tumor while clearing from the circulation. nih.gov The promising preclinical data, showing significantly higher tumor uptake and improved tumor-to-normal organ ratios, have been a primary driver for the clinical development of DOTA satoreotide. nih.govthno.org

Comparative Analysis and Future Research Trajectories

DOTA Satoreotide (B12389138) Versus Somatostatin (B550006) Receptor Agonists: A Research Paradigm Shift

The development of DOTA satoreotide represents a significant paradigm shift in the targeting of somatostatin receptor 2 (SSTR2), moving from receptor agonists, such as DOTA-TATE and DOTA-TOC, to a receptor antagonist. While agonists bind to the active state of the SSTR2 and are internalized by the cell, antagonists can bind to both active and inactive states of the receptor. nih.govaacrjournals.org This fundamental difference in binding mechanism allows antagonists to target a larger number of available receptor sites on tumor cells. nih.govresearchgate.netsnmjournals.org Preclinical and early clinical research indicates that this antagonistic approach leads to superior tumor targeting properties and potentially enhanced therapeutic efficacy. mdpi.comsnmjournals.org

Preclinical studies have consistently demonstrated the superiority of radiolabeled SSTR2 antagonists over agonists in terms of tumor uptake and retention. In vitro receptor autoradiography on human tumor samples revealed that the antagonist ¹²⁵I-JR11 (a derivative of satoreotide) bound to 3.8 to 21.8 times more SSTR2 sites than the agonist ¹²⁵I-Tyr³-octreotide. snmjournals.org This increased binding capacity translates directly to higher tumor uptake in animal models.

Research comparing ¹⁷⁷Lu-satoreotide with the SSTR2 agonist ¹⁷⁷Lu-DOTA-TATE in xenograft models found that the antagonist achieved significantly higher tumor accumulation. researchgate.netresearchgate.net This elevated uptake and longer retention at the tumor site result in a substantially higher radiation dose being delivered to the cancer cells. researchgate.netpatsnap.com In one study, the tumor radiation dose from ¹⁷⁷Lu-DOTA-JR11 was 4.4 times higher than the highest dose achieved with ¹⁷⁷Lu-DOTA-octreotate. researchgate.net A pilot clinical study further corroborated these preclinical findings, showing that ¹⁷⁷Lu-DOTA-JR11 delivered a 1.7 to 10.6 times higher tumor dose than ¹⁷⁷Lu-DOTATATE. bohrium.com This enhanced dose delivery is critical for improving therapeutic outcomes, with studies showing that ¹⁷⁷Lu-satoreotide leads to greater tumor growth delay and improved median survival in animal models compared to agonists. researchgate.net When conjugated with the alpha-emitter Actinium-225, satoreotide's potency is even more pronounced, inducing complete and durable tumor regression in murine models of small cell lung cancer (SCLC), an effect not seen with equal or even higher doses of ²²⁵Ac-DOTATATE. patsnap.com

Table 1: Comparative Efficacy of Satoreotide (Antagonist) vs. DOTA-TATE (Agonist) in Preclinical Models
ParameterSatoreotide (Antagonist)DOTA-TATE/Octreotate (Agonist)Reference
Tumor Uptake~5 times higherBaseline researchgate.net
Tumor Radiation Dose1.7 to 10.6 times higherBaseline bohrium.com
Tumor-to-Kidney Dose Ratio1.1 to 7.2 times higherBaseline bohrium.com
Anti-Tumor Effect (with ²²⁵Ac)Complete tumor regression at 30 kBqNo complete regression at equal or higher doses patsnap.com
Survival (with ²²⁵Ac)100% survival observed with a single 30 kBq doseDid not achieve 100% survival oncodaily.com

The pharmacokinetic and biodistribution profiles of DOTA satoreotide differ favorably from those of SSTR agonists in animal models. While both types of compounds show rapid clearance from the blood, primarily through the kidneys, satoreotide demonstrates superior tumor-to-organ ratios, particularly the tumor-to-kidney ratio. snmjournals.orgpatsnap.comd-nb.info The kidneys and spleen are organs with high physiological SSTR2 expression, leading to significant uptake for both agonists and antagonists. d-nb.infotsnmjournals.org However, the enhanced tumor uptake and retention of satoreotide improve the therapeutic window. snmjournals.org

Table 2: Biodistribution of ¹⁷⁷Lu-satoreotide vs. ¹⁷⁷Lu-DOTATATE in a Preclinical Model (CA20948 Tumor-Bearing Mice) at 24h Post-Injection
Organ¹⁷⁷Lu-satoreotide (%ID/g)¹⁷⁷Lu-DOTATATE (%ID/g)Reference
Blood0.1 ± 0.00.1 ± 0.0 snmjournals.org
Tumor16.5 ± 2.49.8 ± 1.1 snmjournals.org
Pancreas18.5 ± 2.61.5 ± 0.5 snmjournals.org
Kidney2.5 ± 0.22.1 ± 0.3 snmjournals.org
Liver0.2 ± 0.00.3 ± 0.1 snmjournals.org
Spleen0.4 ± 0.10.2 ± 0.1 snmjournals.org

Exploration of Advanced Radionuclide Applications

The conjugation of satoreotide with alpha-emitting radionuclides, such as Actinium-225 (²²⁵Ac), represents a promising frontier in targeted radionuclide therapy. nih.gov Alpha particles have a much shorter path length and higher linear energy transfer (LET) compared to beta emitters like Lutetium-177. nih.govnih.gov This allows for the delivery of highly potent, localized radiation, making them theoretically more effective for killing cancer cells, especially in the context of small tumors or micrometastases, with potentially lower toxicity to surrounding healthy tissues. nih.govminute-medical.com

Preclinical data for ²²⁵Ac-satoreotide have been compelling. onclive.com Studies have shown that it produces a significantly stronger anti-tumor effect in vivo compared to satoreotide labeled with beta emitters and also when compared to the agonist ²²⁵Ac-DOTA-TATE. patsnap.com In animal models of SCLC and pancreatic cancer, a single low dose of 30 kBq of ²²⁵Ac-satoreotide led to a high frequency of complete and durable tumor responses and 100% survival. oncodaily.com These powerful preclinical results have provided strong support for its clinical development. oncodaily.comonclive.com In early 2025, the FDA cleared an investigational new drug (IND) application for a Phase 1/2 trial of ²²⁵Ac-satoreotide in patients with SCLC or Merkel cell carcinoma (MCC), making it the first SSTR2 antagonist labeled with Actinium-225 to enter human trials. onclive.com The FDA also granted it Orphan Drug Designation for SCLC, recognizing its potential for this aggressive disease. oncodaily.comonclive.com

The "theranostic" approach, which combines diagnosis and therapy using the same targeting molecule, is a cornerstone of modern nuclear medicine. nih.govresearchgate.net For DOTA satoreotide, the most established theranostic pairing involves Gallium-68 (⁶⁸Ga) for diagnostic PET/CT imaging and Lutetium-177 (¹⁷⁷Lu) for PRRT. mdpi.comsnmjournals.org ⁶⁸Ga-satoreotide PET/CT allows for the visualization of SSTR2-expressing tumors, patient selection, and dosimetry, while ¹⁷⁷Lu-satoreotide delivers the targeted therapy. nih.govelsevierpure.com This pairing ensures that treatment is directed specifically to the tumors identified by the diagnostic scan. researchgate.net

Beyond the well-established ⁶⁸Ga/¹⁷⁷Lu pair, research is exploring other radionuclide combinations to optimize the theranostic potential of DOTA satoreotide. This includes investigating alternative diagnostic radionuclides for PET imaging, such as Fluorine-18 (¹⁸F), which offers advantages like a longer half-life (110 min vs. 68 min for ⁶⁸Ga), allowing for more flexible production and distribution and potentially better image quality. nih.gov On the therapeutic side, the powerful results from Actinium-225 have opened the door to alpha-emitter-based theranostics. A diagnostic companion for an alpha-emitter therapy could involve using a different radionuclide for imaging, or using the same targeting molecule with a low, non-therapeutic dose of the alpha-emitter itself for imaging, though this is technically challenging. The development of satoreotide in tandem with a companion diagnostic tracer, ⁶⁸Ga-SSO120, aims to refine this theranostic approach for cancers like SCLC and MCC. onclive.com Other potential theranostic pairs reported in the broader field include ⁴⁴Sc/⁴⁷Sc, ⁶⁴Cu/⁶⁷Cu, and ¹⁵²Tb/¹⁶¹Tb, which could theoretically be applied to DOTA satoreotide in the future. mdpi.com

Novel Conjugation and Peptide Engineering Strategies

The effectiveness of DOTA satoreotide is not only due to the peptide's antagonist properties but also to the chemical strategies used for its synthesis and radiolabeling. Advances in peptide engineering and bioconjugation are continually seeking to improve the performance of such radiopharmaceuticals. mdpi.com

One area of innovation involves the chelator used to bind the radioactive metal. While DOTA is the standard, other chelators such as NODAGA have been used with the satoreotide peptide backbone (JR11). snmjournals.orgnih.gov The choice of chelator can influence the radiolabeling efficiency, stability of the final compound, and its pharmacokinetic properties. nih.gov

Translational Research Avenues from Preclinical Findings

Preclinical research with DOTA satoreotide has opened several promising avenues for clinical translation, extending beyond its initial application in well-differentiated neuroendocrine tumors (NETs).

The high expression of SSTRs, particularly SSTR2, is not limited to NETs. A variety of other neoplasms express these receptors, making them potential targets for DOTA satoreotide-based imaging and therapy. nih.gov Preclinical and early clinical research is actively exploring the utility of SSTR2 antagonists in these other cancers.

Recent preclinical studies have shown that satoreotide demonstrates superior anti-tumor efficacy compared to the SSTR2 agonist DOTA-TATE in models of small cell lung cancer (SCLC) and pancreatic cancer. When labeled with the alpha-emitter Actinium-225 (²²⁵Ac), ²²⁵Ac-satoreotide showed a potent anti-tumoral effect at a low single dose, achieving durable complete responses and 100% survival in SSTR2-expressing murine xenograft models of SCLC.

The table below lists some cancer types with documented SSTR expression where DOTA satoreotide could be a potential research candidate.

Cancer TypeSSTR Expression EvidenceResearch Status with Satoreotide/SSTR AntagonistsReference
Small Cell Lung Cancer (SCLC) SSTRs are expressed in a significant portion of SCLC cases.Preclinical models show superior efficacy of satoreotide over DOTA-TATE, with ²²⁵Ac-satoreotide leading to complete tumor eradication.
Pancreatic Cancer SSTR expression has been identified in pancreatic ductal adenocarcinoma.Preclinical studies are evaluating satoreotide's anti-tumor effects.
Meningioma Meningiomas frequently show high and dense expression of SSTR2.Clinical trials are underway to evaluate ¹⁷⁷Lu-satoreotide for recurrent or progressive meningiomas. larvol.com
Merkel Cell Carcinoma (MCC) This neuroendocrine skin cancer often expresses SSTR2.Satoreotide is being considered for further clinical development in MCC.
Prostate Cancer Some studies have identified SSTR2 expression, particularly in advanced stages.Research is ongoing for various peptide-based radiotherapeutics, with SSTRs being a potential target. nih.govmdpi.com
Thymoma High prevalence of SSTR expression (up to 94%) has been shown via scintigraphy.Represents a potential area for future investigation with SSTR antagonists. nih.gov

This expansion into other SSTR-expressing tumors is a critical translational avenue, potentially broadening the clinical utility of DOTA satoreotide far beyond its current focus.

To enhance the therapeutic efficacy of PRRT with DOTA satoreotide, researchers are exploring combination strategies in preclinical models. The rationale is to pair the targeted radiation from ¹⁷⁷Lu-satoreotide with another agent that can overcome resistance mechanisms or induce a synergistic anti-tumor effect.

One promising approach is the combination of PRRT with DNA damage repair inhibitors, such as PARP inhibitors. The beta radiation emitted by ¹⁷⁷Lu induces DNA damage in cancer cells. By simultaneously inhibiting repair pathways with a PARP inhibitor, the cytotoxicity of the radiation can be significantly enhanced. A preclinical study combining ¹⁷⁷Lu-DOTATATE (an agonist with a similar mechanism) with the PARP inhibitor fluzoparib in a neuroendocrine tumor model demonstrated a synergistic effect. nih.gov The combination therapy resulted in significantly greater suppression of tumor cell proliferation and a greater reduction in tumor volume compared to either agent alone. nih.gov

Another area of investigation is the combination of somatostatin analogues with conventional chemotherapy. Preclinical studies have shown that long-acting somatostatin analogues can have an antiproliferative effect when combined with platinum-based chemotherapies in SCLC xenografts. nih.gov

The rational design of these combination therapies is based on the mechanistic synergy between targeted radionuclide therapy and other anticancer agents. Preclinical validation of these combinations is essential to identify the most effective pairings and schedules before they can be translated into clinical trials.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing DOTA satoreotide for preclinical studies?

  • Methodological Answer : The synthesis involves a two-step aseptic process: (1) reconstituting the satoreotide precursor with sterile sodium acetate, and (2) radiolabeling with isotopes like gallium-68 using hydrochloric acid. Characterization requires HPLC for radiochemical purity (>95%) and mass spectrometry for structural validation. Stability testing under refrigeration (-20°C) is essential to ensure integrity .

Q. How does DOTA satoreotide target somatostatin receptor subtype 2 (SST2) in tumor models?

  • Methodological Answer : Samoreotide, the peptide component, binds SST2 with high affinity due to its structural mimicry of endogenous somatostatin. Radiolabeled DOTA satoreotide leverages this targeting for imaging/therapy. Validate receptor specificity via competitive binding assays using SST2-positive cell lines (e.g., AR42J rat pancreatic cancer cells) and blocking studies with cold somatostatin analogs .

Q. What are the optimal storage and handling protocols for DOTA satoreotide to prevent degradation?

  • Methodological Answer : Store lyophilized DOTA satoreotide at -20°C in airtight, light-protected vials. Reconstitute with sterile buffers (e.g., sodium acetate, pH 4.5–5.5) immediately before use. Monitor purity via radio-TLC post-reconstitution to detect hydrolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in tumor uptake vs. therapeutic dose correlations observed in DOTA satoreotide studies?

  • Methodological Answer : Discrepancies may arise from variable receptor density, hypoxia, or pharmacokinetic heterogeneity. Address this by:

  • Stratifying patients via [68Ga]Ga-DOTA-satoreotide PET/CT SUVmax values.
  • Correlating intratumoral isotope distribution (via autoradiography) with dosimetry models (e.g., OLINDA/EXM).
  • Performing multivariate analysis to account for confounding factors like renal clearance rates .

Q. What experimental design considerations are critical for comparing DOTA satoreotide’s efficacy against agonists like DOTATATE?

  • Methodological Answer : Use a factorial design with:

  • Intervention groups : SST2 antagonists (DOTA satoreotide) vs. agonists (DOTATATE) labeled with identical isotopes (e.g., 177Lu or 225Ac).
  • Endpoints : Tumor absorbed dose (Gy), progression-free survival, and receptor occupancy rates.
  • Controls : SST2-negative tumors to confirm receptor-mediated uptake. Include blocking studies with excess cold peptide to validate specificity .

Q. How does isotope selection (e.g., 68Ga vs. 177Lu vs. 225Ac) impact DOTA satoreotide’s therapeutic index in preclinical models?

  • Methodological Answer :

  • 68Ga : Ideal for diagnostic PET imaging (t½ = 68 min; low β-energy).
  • 177Lu : Suitable for medium-range β− therapy (t½ = 6.7 days; penetration ~2 mm).
  • 225Ac : High-linear energy transfer α-emitter (t½ = 10 days) for micrometastases. Optimize by comparing tumor-to-kidney ratios in murine xenografts and dosimetry simulations (e.g., MIRD formalism) .

Q. What strategies improve dosimetry prediction accuracy for DOTA satoreotide in heterogeneous tumors?

  • Methodological Answer :

  • Use voxel-level dosimetry (e.g., using GATE/GEANT4 Monte Carlo simulations) with SPECT/CT or PET/CT data.
  • Incorporate tumor heterogeneity metrics (e.g., SUV variance, necrotic core volume) into absorbed dose models.
  • Validate against ex vivo radiobiological assays (e.g., clonogenic survival post-irradiation) .

Q. How can researchers optimize DOTA satoreotide’s pharmacokinetics to reduce off-target toxicity?

  • Methodological Answer :

  • PEGylation : Modify the peptide backbone with polyethylene glycol to prolong circulation time and reduce renal uptake.
  • Dosing regimen : Fractionate administered activity (e.g., 2–4 cycles of 177Lu-DOTA-satoreotide) to mitigate hematologic toxicity.
  • Chelator optimization : Compare DOTA with alternative chelators (e.g., macropa) for improved in vivo stability .

Tables for Key Data

Table 1 : Isotope Comparison for DOTA Satoreotide

IsotopeHalf-LifeEmission TypeClinical UseTumor Penetration
68Ga68 minγ (511 keV)Diagnostic ImagingN/A
177Lu6.7 daysβ−Targeted Radiotherapy~2 mm
225Ac10 daysαMicro-metastases40–100 µm
Data synthesized from .

Table 2 : Common Experimental Pitfalls and Solutions

PitfallSolutionEvidence Source
Low radiochemical yield (<90%)Optimize pH (4.5–5.5) and heating time
High renal uptakeCo-infuse lysine/arginine to block uptake
Inconsistent tumor targetingPre-screen for SST2 expression via IHC

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